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Compound of Interest

Compound Name: 1-Phenyl-1-cyclohexene

Cat. No.: B116675

This guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-
cyclohexene (CAS No: 771-98-2), a substituted cyclohexene with a phenyl group attached to
the double bond.[1][2] The document is intended for researchers, scientists, and professionals
in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented
with experimental protocols and data interpretation to facilitate the identification and
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. Below are the *H and 3C NMR data for 1-Phenyl-1-
cyclohexene.

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using
CDCls as the solvent.[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b116675?utm_src=pdf-interest
https://www.benchchem.com/product/b116675?utm_src=pdf-body
https://www.benchchem.com/product/b116675?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylcyclohexene
https://www.sigmaaldrich.com/JP/ja/product/aldrich/p22303
https://www.benchchem.com/product/b116675?utm_src=pdf-body
https://www.benchchem.com/product/b116675?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_771-98-2_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.36-7.20 m 5H Aromatic protons
6.12 t 1H Vinylic proton
2.45 m 2H Allylic protons
2.22 m 2H Allylic protons
1.80-1.60 m 4H Aliphatic protons

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (6) ppm Assignment

1425 Quaternary aromatic carbon
136.2 Quaternary vinylic carbon
128.1 Aromatic CH

126.6 Aromatic CH

125.0 Aromatic CH

124.8 Vinylic CH

30.0 Allylic CH2

25.8 Allylic CH2

23.2 Aliphatic CHz

22.2 Aliphatic CH2

The following is a general protocol for obtaining NMR spectra of a liquid sample like 1-Phenyl-
1-cyclohexene.

e Sample Preparation: Dissolve approximately 10-20 mg of 1-Phenyl-1-cyclohexene in about
0.7 mL of a deuterated solvent (e.g., CDCIs) in a small vial.[4] Ensure the sample is fully
dissolved.
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o Filtration: If any particulate matter is present, filter the solution through a small cotton plug in
a Pasteur pipette directly into a clean, dry NMR tube.[4]

» Sample Volume: The height of the solution in the NMR tube should be approximately 4-5 cm
(about 0.7 mL).[4][5]

e Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into
the magnet.

e Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal
of the solvent. The magnetic field is then "shimmed" to achieve a homogeneous field, which
results in sharp spectral lines.[6]

o Acquisition: Set the appropriate experimental parameters for 1H or 13C NMR, including the
pulse program, number of scans, and relaxation delay.[7] For 13C NMR, a larger number of
scans is typically required due to the low natural abundance of the 13C isotope.

e Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier
transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are
applied to the spectrum.

¢ Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to
determine the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

The following table summarizes the key absorption bands in the IR spectrum of 1-Phenyl-1-
cyclohexene.
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Wavenumber (cm~?) Intensity Assignment
) Aromatic and Vinylic C-H

3050 - 3020 Medium

stretch
2930 - 2840 Strong Aliphatic C-H stretch

Aromatic C=C skeletal
1600, 1490, 1450 Medium o

vibrations
1650 Medium Alkene C=C stretch

C-H out-of-plane bending
750, 690 Strong

(monosubstituted benzene)

For a liquid sample like 1-Phenyl-1-cyclohexene, a "neat" spectrum can be obtained without
dissolving the sample in a solvent.[8]

o Sample Preparation: Place one or two drops of the liquid 1-Phenyl-1-cyclohexene onto the
surface of a salt plate (e.g., NaCl or KBr).

» Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin
film between the plates.[8]

e Background Spectrum: Place the empty sample holder into the spectrometer and run a
background scan. This is to subtract any signals from the atmosphere (e.g., CO2z, H20).[8]

o Sample Spectrum: Place the salt plates with the sample into the sample holder and run the
sample scan.

» Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared
radiation as a function of wavenumber. The absorption bands are then correlated with
specific functional groups in the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b116675?utm_src=pdf-body
https://m.youtube.com/watch?v=LkkgPoc0Bjg
https://www.benchchem.com/product/b116675?utm_src=pdf-body
https://m.youtube.com/watch?v=LkkgPoc0Bjg
https://m.youtube.com/watch?v=LkkgPoc0Bjg
https://www.youtube.com/watch?v=pkYChfNDMz8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The mass spectrum of 1-Phenyl-1-cyclohexene was obtained by electron ionization (El).

m/z Relative Intensity (%) Assignment

158 100 [M]* (Molecular lon)
130 ~50 [M - C2Ha]*

129 ~80 [M - C2Hs]*

115 ~40 [M - CsH7]*

91 ~30 [C7H7]* (Tropylium ion)

Note: Relative intensities are approximate and can vary between instruments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile
liquid samples.

o Sample Preparation: Prepare a dilute solution of 1-Phenyl-1-cyclohexene in a volatile
organic solvent (e.g., dichloromethane or hexane).

« Injection: Inject a small volume (typically 1 pL) of the solution into the gas chromatograph.
The high temperature of the injection port vaporizes the sample.

o Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
through a long, thin capillary column. The components of the sample are separated based on
their boiling points and interactions with the column's stationary phase. 1-Phenyl-1-
cyclohexene will elute at a specific retention time.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. In electron ionization (El), a high-energy electron beam bombards the
molecules, causing them to lose an electron and form a positively charged molecular ion
(IM]*).[10]

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).
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» Detection: A detector records the number of ions at each m/z value, generating a mass
spectrum.

o Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the
molecular ion peak and to interpret the fragmentation pattern to elucidate the structure of the
molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-1-cyclohexene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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cyclohexene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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